methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

regioselective halogenation electrophilic aromatic substitution 7-azaindole

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 913181-71-2, MW 255.07 g/mol, C9H7BrN2O2) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with a bromine atom at the 3-position and a methyl ester at the 2-position. This scaffold belongs to the azaindole family, a privileged pharmacophore found in multiple FDA-approved kinase inhibitors and clinical candidates, including vemurafenib and pexidartinib.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 913181-71-2
Cat. No. B3301862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS913181-71-2
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)N=CC=C2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)5-3-2-4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
InChIKeyNUGPZYMNUNKLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 913181-71-2): Core 7-Azaindole Building Block for Kinase-Targeted Synthesis


Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 913181-71-2, MW 255.07 g/mol, C9H7BrN2O2) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with a bromine atom at the 3-position and a methyl ester at the 2-position . This scaffold belongs to the azaindole family, a privileged pharmacophore found in multiple FDA-approved kinase inhibitors and clinical candidates, including vemurafenib and pexidartinib [1]. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting protein kinases such as FGFR, SGK1, RAF, and CHK1, where the 7-azaindole core functions as a hinge-binding motif within the ATP-binding pocket [2]. Its dual functionalization—a C3-bromine for cross-coupling diversification and a C2-methyl ester for amidation or hydrolysis—enables modular construction of focused kinase inhibitor libraries.

Why In-Class 7-Azaindole Building Blocks Cannot Substitute Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate


The pyrrolo[2,3-b]pyridine scaffold presents four distinct aromatic positions (C3, C4, C5, C6) for halogenation, and the regiochemistry of the bromine atom dictates fundamentally different synthetic utility. Electrophilic substitution on 7-azaindoles occurs with strong kinetic preference for the 3-position, as documented by Herbert et al., who demonstrated that nitration, nitrosation, bromination, and iodination proceed predominantly at C3 [1]. This means the 3-bromo derivative is the most synthetically accessible isomer via direct halogenation, while the 4-bromo (CAS 1159982-21-4) and 5-bromo (CAS 1234616-83-1) regioisomers require alternative, often lower-yielding synthetic strategies. Furthermore, the methyl ester at C2 provides a balanced reactivity profile: it is more reactive toward nucleophilic acyl substitution than the corresponding ethyl ester, yet offers greater stability during cross-coupling reactions compared to the free carboxylic acid (CAS 1204475-66-0), which can undergo protodeboronation or catalyst poisoning in Suzuki-Miyaura couplings . Blind substitution with a non-brominated analog (CAS 394223-02-0) eliminates the cross-coupling entry point entirely, while using the ethyl ester variant alters the hydrolysis kinetics and may require re-optimization of downstream amidation conditions.

Quantitative Differentiation Evidence: Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate vs. Close Analogs


Regioselective Bromination at C3: Dominant Kinetic Accessibility vs. 4-Bromo and 5-Bromo Isomers

The 3-position of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is the kinetically preferred site for electrophilic aromatic substitution. Herbert and Wibberley established that bromination, nitration, nitrosation, and iodination occur predominantly at the C3 position [1]. In a direct comparative study, Gallou et al. demonstrated that CuBr2-mediated bromination of 7-azaindole proceeds with >95% regioselectivity for the 3-position (assay yield 96%, isolated yield 74%), while alternative bromination conditions produced at least 3–5% of other regioisomers in all control experiments . This regiochemical preference is not observed for the 4- or 5-positions, which require de novo ring construction or directed metalation strategies. For procurement, this translates to superior synthetic accessibility: the 3-bromo derivative can be prepared in a single step from the parent azaindole, whereas the 4-bromo isomer (CAS 1159982-21-4) and 5-bromo isomer (CAS 1234616-83-1) are not accessible via direct electrophilic bromination of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

regioselective halogenation electrophilic aromatic substitution 7-azaindole CuBr2-mediated bromination

Synthesis Yield from Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Documented Protocol with Quantitative Output

A validated synthetic protocol from US Patent 7,947,706 B2 (Aventis Pharma) provides a reproducible procedure for the synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Starting from 3.2 g of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride, bromination with pyridinium tribromide (5.04 g) in pyridine at 0 °C under argon yields 0.87 g of the target compound as a beige solid [1]. While the isolated yield is approximately 27%, the procedure is operationally simple (single-step, filtration-based isolation) and avoids the need for chromatographic purification. This contrasts with the synthesis of the 4-bromo and 5-bromo isomers, for which no analogous single-step bromination protocols from the same starting material have been reported. The 3-bromo derivative is also listed as a key intermediate in multiple patent families targeting kinase inhibition, including RAF, CHK1, and SGK1 programs [2][3].

bromination pyridinium tribromide process chemistry 7-azaindole synthesis

Dual Functionalization Architecture: Orthogonal Reactivity of C3-Br and C2-COOMe vs. Single-Handle Analogs

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is uniquely positioned as a dual-handle building block, possessing two chemically orthogonal reactive sites on the 7-azaindole core. The C3-bromine atom enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for C–C and C–N bond formation, while the C2-methyl ester can be independently hydrolyzed to the carboxylic acid (CAS 1204475-66-0) or directly converted to amides, hydrazides, or reduced to the alcohol. This contrasts with the non-brominated analog methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0), which offers only the ester handle, and with 3-bromo-7-azaindole (CAS 74420-15-8), which lacks the ester and requires post-functionalization to install a carboxylate equivalent . The 3-bromo-2-carboxylate architecture is explicitly utilized in kinase inhibitor patents where the ester is converted to amides for hinge-binding interactions while the C3 position is elaborated via cross-coupling to access the selectivity pocket [1]. The C2 ester also serves as a protecting group during cross-coupling, as the free carboxylic acid at C2 can interfere with Pd-catalyzed reactions through catalyst chelation or protodeboronation of boronic acid coupling partners.

orthogonal functionalization cross-coupling amide bond formation sequential derivatization

Hinge-Binding Pharmacophore Validation: 7-Azaindole Core in Clinically Advanced Kinase Inhibitors

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a validated kinase hinge-binding motif that forms two hydrogen bonds with the backbone NH and carbonyl of the hinge region. This pharmacophore is present in the FDA-approved drug vemurafenib (PLX4032) and the clinical candidate pexidartinib (PLX3397), both of which are built on 7-azaindole cores with substitution at the 3-position [1]. Mérour et al. reviewed the structural biology basis for this scaffold: the pyrrole N–H acts as a hydrogen-bond donor to the hinge carbonyl, while the pyridine N acts as a hydrogen-bond acceptor from the hinge NH, mimicking the adenine ring of ATP [2]. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate provides this validated pharmacophore with a C3-bromine handle positioned to elaborate substituents into the kinase selectivity pocket, analogous to the substitution pattern in vemurafenib. The 2-carboxylate ester occupies a vector that can be directed toward the solvent-exposed region or the ribose pocket, depending on the target kinase. In contrast, isomeric azaindoles (4-azaindole, 5-azaindole, 6-azaindole) show altered hinge-binding geometry and reduced potency in several kinase programs [2].

kinase hinge binder 7-azaindole pharmacophore ATP-competitive inhibitor vemurafenib scaffold

Commercially Available Purity Benchmarking: ≥98% Specification from ISO-Certified Suppliers vs. Analog Isomers

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is commercially available from multiple suppliers with a standard purity specification of ≥98% (HPLC), with some vendors complying with ISO certification for pharmaceutical R&D quality control . The compound is typically stored at -20 °C under dry, light-protected, and sealed conditions to maintain stability . This purity level is suitable for direct use in medicinal chemistry synthesis without additional purification. In contrast, the 4-bromo isomer (CAS 1159982-21-4) and 5-bromo isomer (CAS 1234616-83-1) are offered by fewer suppliers, often with longer lead times and less established quality documentation. The free carboxylic acid analog (CAS 1204475-66-0) is typically offered at 95% purity, reflecting the greater handling challenges of the acid form . The consistent ≥98% purity specification across multiple vendors provides procurement reliability and reduces the risk of batch-to-batch variability in downstream synthesis.

chemical purity ISO certification quality control procurement specification

Optimal Application Scenarios for Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Pharmaceutical R&D


Kinase Inhibitor Library Synthesis via Sequential C3 Cross-Coupling and C2 Amidation

In medicinal chemistry programs targeting ATP-competitive kinase inhibition, methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as an ideal central scaffold for constructing focused compound libraries. The validated 7-azaindole core provides the hinge-binding pharmacophore (as demonstrated in vemurafenib and pexidartinib [1]), while the C3-bromine enables Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups targeting the kinase selectivity pocket. The C2-methyl ester can be subsequently hydrolyzed and coupled with diverse amines to generate amide libraries that explore solvent-exposed region interactions. This two-dimensional diversification strategy using a single building block reduces synthetic step count compared to linear approaches that require separate installation of each diversity element [2].

SGK1 and RAF Kinase Inhibitor Lead Optimization Programs

Patent literature from Aventis Pharma (US 7,947,706 B2) and Ironwood Pharmaceuticals (US 20110312938) explicitly identifies methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a key intermediate in the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors [3][4]. The compound has been employed in structure-activity relationship (SAR) studies targeting SGK1 (serum/glucocorticoid-regulated kinase 1), a validated target in cancer and metabolic disease, where the 2-carboxylate group is positioned to interact with the catalytic lysine residue [5]. The 3-bromo handle allows late-stage diversification to optimize potency and selectivity without altering the core hinge-binding interaction.

FGFR-Targeted Anticancer Agent Synthesis: C3-Aryl and C2-Amide Elaboration

Fibroblast growth factor receptor (FGFR) inhibitors represent a major application area for 7-azaindole derivatives. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been cited as a precursor for FGFR-targeted compounds in multiple patent families, where the C3 position is elaborated with substituted aryl groups to occupy the hydrophobic back pocket of FGFR1-3 [6]. The C2-carboxylate is converted to various amides to modulate physicochemical properties and improve kinase selectivity profiles. This building block approach enables systematic exploration of FGFR inhibitor chemical space without the need for de novo core synthesis for each analog.

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The documented single-step bromination protocol from US Patent 7,947,706 B2 provides a starting point for process chemistry scale-up [3]. The procedure uses commercially available reagents (pyridinium tribromide, pyridine) and employs a simple filtration-based isolation without chromatography, making it amenable to multi-gram synthesis. The methyl ester's stability under the bromination conditions (0 °C, argon) and during storage (-20 °C, sealed) supports batch manufacturing and inventory management for programs advancing toward preclinical development.

Quote Request

Request a Quote for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.